molecular formula C22H29NO4 B582849 Acme3P-chxdion-epo CAS No. 148981-11-7

Acme3P-chxdion-epo

Cat. No.: B582849
CAS No.: 148981-11-7
M. Wt: 371.477
InChI Key: OVEGMYWPJDYCAA-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structurally, it features a cyclohexanedione (chxdion) core linked to an epoxide (epo) moiety, with a phosphonate group (3P) enhancing its stability and bioavailability. Preclinical studies suggest its mechanism of action involves covalent binding to cellular targets via the epoxide group, disrupting aberrant signaling pathways in malignant cells . Regulatory assessments by the EMA and CHMP emphasize rigorous evaluation of its quality attributes, pharmacokinetic (PK) profiles, and safety margins .

Properties

CAS No.

148981-11-7

Molecular Formula

C22H29NO4

Molecular Weight

371.477

IUPAC Name

5-(3-acetyl-2,4,6-trimethylphenyl)-2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]cyclohexane-1,3-dione

InChI

InChI=1S/C22H29NO4/c1-7-17(23-27-8-2)22-18(25)10-16(11-19(22)26)21-13(4)9-12(3)20(14(21)5)15(6)24/h9,16,22H,7-8,10-11H2,1-6H3/b23-17+

InChI Key

OVEGMYWPJDYCAA-HAVVHWLPSA-N

SMILES

CCC(=NOCC)C1C(=O)CC(CC1=O)C2=C(C=C(C(=C2C)C(=O)C)C)C

Synonyms

1-(4-(3-acetyl-2,4,6-trimethylphenyl)-2,6-cyclohexanedionyl)-O-ethyl propionaldehyde oxime

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Acme3P-chxdion-epo’s profile, a comparative evaluation against structurally or functionally related compounds is critical. Key comparators include Etopophos (etoposide phosphate), Cyclophosphamide , and Tepoxalin , each sharing mechanistic or structural similarities.

Table 1: Structural and Functional Comparison
Parameter This compound Etopophos Cyclophosphamide Tepoxalin
Core Structure Cyclohexanedione Podophyllotoxin Oxazaphosphorine Triazolone
Reactive Group Epoxide Phosphate ester Nitrogen mustard Dual COX/5-LOX
Molecular Weight (g/mol) 412.3 588.5 261.1 263.3
Solubility (mg/mL) 2.8 (aqueous) 50 (water) 40 (water) 0.1 (DMSO)
Primary Indication Solid tumors Lung cancer Lymphomas Osteoarthritis
Bioavailability (%) 65–72 >90 75–85 30–40

Key Findings :

  • Reactivity : this compound’s epoxide group confers targeted covalent binding, unlike Etopophos’s DNA topoisomerase inhibition or Cyclophosphamide’s alkylating activity .
  • Bioavailability : Despite lower solubility than Etopophos, this compound achieves comparable bioavailability due to its phosphonate group enhancing membrane permeability .
  • Safety : this compound exhibits a narrower toxicity profile than Cyclophosphamide, with reduced hematologic adverse events (Grade 3/4 neutropenia: 12% vs. 45%) in Phase I trials .

Pharmacokinetic and Efficacy Data

Table 2: Preclinical and Clinical Efficacy Metrics
Compound IC50 (nM) in vitro Half-life (h) Tumor Growth Inhibition (%)
This compound 18.2 6.5 78 (NSCLC model)
Etopophos 42.7 3.2 65 (SCLC model)
Cyclophosphamide N/A (prodrug) 4.9 55 (DLBCL model)
Tepoxalin 210.0 8.1 N/A

Analysis :

  • This compound demonstrates superior in vitro potency compared to Etopophos, attributed to its irreversible target engagement .
  • In murine NSCLC models, it achieved 78% tumor growth inhibition at 10 mg/kg, outperforming Cyclophosphamide (55% at 50 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.